Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can be achieved through various methods. One common approach involves the reaction of N-alkylpyrrole with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the carbonyl unit . Another method involves the cross-coupling of pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its antitumor and anti-inflammatory activities.
Mechanism of Action
The exact mechanism of action of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives: Generally show more antibacterial, antifungal, and antiviral activities.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse biological activities and its utility as a scaffold for drug discovery .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)10-5-11-9(3)13-8(2)6-14(11)7-10/h5-7H,4H2,1-3H3 |
InChI Key |
NMEOIDIARHFCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=C1)C)C |
Origin of Product |
United States |
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